molecular formula C20H16N2O2 B3939736 2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B3939736
M. Wt: 316.4 g/mol
InChI Key: ZIGDARZYOMZRNK-UHFFFAOYSA-N
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Description

2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that features a unique structure combining furan, phenyl, pyrazole, and benzoxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the Mannich-type polycondensation of phenolic compounds, primary amines, and paraformaldehyde . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions to facilitate the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of 2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of furan, phenyl, pyrazole, and benzoxazine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, depending on the specific context .

Properties

IUPAC Name

2-(furan-2-yl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-2-7-14(8-3-1)20-22-17(15-9-4-5-10-18(15)24-20)13-16(21-22)19-11-6-12-23-19/h1-12,17,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGDARZYOMZRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 2
2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 3
2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 4
2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 5
2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 6
2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

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